S-Diphenylmethyl-L-cysteine can be synthesized from L-cysteine, which is a naturally occurring amino acid found in various proteins. The classification of this compound falls under the category of amino acids and more specifically as a cysteine derivative. It can be identified in chemical databases such as PubChem, where it is cataloged with specific identifiers related to its molecular structure and properties.
The synthesis of S-Diphenylmethyl-L-cysteine typically involves several key steps:
S-Diphenylmethyl-L-cysteine has a distinct molecular structure characterized by:
The three-dimensional conformation of S-Diphenylmethyl-L-cysteine can be analyzed using computational chemistry methods, revealing insights into its steric and electronic properties.
S-Diphenylmethyl-L-cysteine can participate in various chemical reactions typical of amino acids:
These reactions are crucial for understanding the compound's reactivity in biological systems and its potential applications in drug development.
The mechanism of action for S-Diphenylmethyl-L-cysteine primarily involves its interactions at the molecular level within biological systems:
Research indicates that compounds like S-Diphenylmethyl-L-cysteine may enhance cellular defense mechanisms against various diseases .
S-Diphenylmethyl-L-cysteine exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's suitability for various applications.
S-Diphenylmethyl-L-cysteine has several potential applications in scientific research:
S-Diphenylmethyl-L-cysteine (Cys(Dpm)) serves as a cornerstone in peptide synthesis due to its robust thiol-protecting group. The diphenylmethyl (Dpm) moiety exhibits distinct acid lability profiles, requiring 95% trifluoroacetic acid (TFA) for complete removal, compared to trityl (Trt) groups cleaved with 1–5% TFA [5] [10]. This differential stability enables orthogonal protection strategies when paired with groups like 4-methoxybenzyl (Mob) or acetamidomethyl (Acm). For example, Mob groups are selectively cleaved with TFA/triisopropylsilane (TIS)/H₂O (95:2.5:2.5), while Dpm remains intact under these conditions [7]. Such orthogonality permits sequential disulfide bond formation in multi-cysteine peptides.
Table 1: Comparative Deprotection Conditions for Cysteine Protecting Groups
Protecting Group | Cleavage Reagent | Orthogonality to Dpm |
---|---|---|
Dpm | 95% TFA | Self |
Trt | 1–5% TFA | Limited |
Acm | I₂ or Hg²⁺ salts | High |
Mob | TFA/TIS/H₂O (95:2.5:2.5) | High |
Fmoc-Cys(Dpm)-OH is widely integrated into Fmoc-SPPS protocols due to its suppressed racemization during coupling. Studies show racemization rates of 6.8% with DIPCDI/Oxyma activation, lower than Fmoc-Cys(Trt)-OH (3.3%) under identical conditions [3] [10]. The Dpm group’s steric bulk minimizes aspartimide formation in aspartic acid-rich sequences and reduces β-piperidinylalanine byproducts at C-terminal cysteine sites [8] [10]. Notably, Dpm enhances solubility in organic solvents (e.g., DMF), facilitating high-yield couplings (>98% purity by HPLC) even in aggregated sequences [3]. For C-terminal cysteine residues, chlorotrityl resins prevent epimerization, whereas Wang resins necessitate Dpm protection to avoid side reactions [10].
Table 2: Racemization Suppression in SPPS with Dpm Protection
Activation Method | Fmoc-Cys(Dpm)-OH | Fmoc-Cys(Trt)-OH |
---|---|---|
DIPCDI/Oxyma | 6.8% | 3.3% |
HBTU/DIPEA | 18.5% | 15.1% |
Preformed symmetrical anhydride | 1.2% | 2.1% |
Dpm enables temporal control in disulfide bonding. In conotoxins containing three disulfide bonds, Dpm pairs with Acm and Mob for regioselective oxidation: (1) Acm removal via I₂ forms the first disulfide, (2) Mob deprotection with TFA/TIS generates the second, and (3) Dpm cleavage with 95% TFA enables final oxidation [7]. This strategy achieved 20–30% yields in complex peptides like reg3b, versus <5% with non-orthogonal methods [7]. Critical to success is Dpm’s stability during initial Acm/Mob deprotection—unlike Trt, which may partially cleave under dilute TFA [5] [10]. For cyclic peptides, Dpm’s compatibility with hyper-acid-labile resins (e.g., 2-chlorotrityl) allows on-resin disulfide formation before global deprotection [10].
Structural modifications of the trityl scaffold in S-trityl-L-cysteine (STLC) yield derivatives with novel target specificity. Methyl esterification (compound 1) or hydrazide formation (STC11) abolishes Eg5 kinesin inhibition but confers SIRT2 deacetylase inhibition (IC₅₀ = 9.5 μM for STC11) [9]. N-alkylation with 4-(dimethylamino)picolinyl (STC4) enhances solubility and cellular potency (IC₅₀ = 0.45 μM against HL-60 cells), overcoming the zwitterionic limitations of unmodified STLC [9]. Molecular docking reveals that the trityl moiety occupies SIRT2’s hydrophobic cleft, while the modified cysteine backbone forms hydrogen bonds with catalytic residues [9].
Table 3: Bioactivity of STLC-Derived Compounds
Compound | Modification | SIRT2 IC₅₀ (μM) | Cellular IC₅₀ (HL-60) |
---|---|---|---|
STLC | None | >100 | 1.3 μM (Eg5) |
STC4 | N-4-dimethylaminopicolyl methyl ester | 10.8 | 0.45 μM |
STC11 | Hydrazide | 9.5 | 3.2 μM |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7